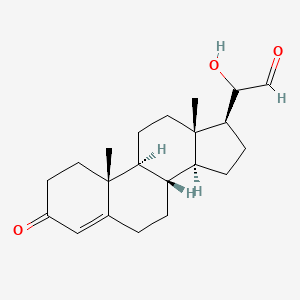
20-Hydroxy-3-oxopregn-4-en-21-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-hydroxy-3-oxopregn-4-en-21-al is a 20-hydroxy steroid, a 21-oxo steroid, a C21-steroid, a steroid aldehyde and a 3-oxo-Delta(4) steroid. It derives from a hydride of a pregnane.
Aplicaciones Científicas De Investigación
Endocrinology and Hormonal Studies
20-Hydroxy-3-oxopregn-4-en-21-al plays a crucial role in endocrinology, particularly in studies related to steroid hormones. It serves as a precursor in the biosynthesis of various hormones, influencing metabolic pathways and physiological responses. Research has shown that its derivatives can act on peroxisome proliferator-activated receptors (PPARs), which are essential for regulating lipid metabolism and glucose homeostasis .
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects in various conditions:
- Cancer Research : Studies have indicated that certain derivatives of this compound exhibit inhibitory effects on cancer cell growth, particularly colorectal cancer cells. For instance, potassium-3-beta-hydroxy-20-oxopregn-5-en-17-alpha-yl sulfate has shown promise as a novel inhibitor against cancer cell proliferation .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been explored, suggesting potential applications in treating inflammatory diseases.
Cosmetic and Dermatological Applications
Due to its structural characteristics, this compound is also considered for use in cosmetic formulations. Its properties may enhance skin hydration and elasticity, making it a candidate for anti-aging products .
Biomarker Development
In metabolomic studies, this compound has been identified as a significant biomarker for PPARα activation. Elevated levels of this compound have been linked to metabolic disorders and can serve as an indicator for assessing the efficacy of therapeutic interventions targeting metabolic pathways .
Table 1: Biological Activities of this compound Derivatives
Table 2: Applications in Therapeutic Areas
| Application Area | Specific Use Cases | Reference |
|---|---|---|
| Endocrinology | Hormonal regulation | |
| Oncology | Cancer treatment research | |
| Dermatology | Anti-aging formulations |
Case Study 1: Cancer Inhibition
A study conducted on the effects of potassium derivatives showed that specific compounds derived from this compound inhibited the proliferation of colorectal cancer cells by inducing apoptosis through mitochondrial pathways. The findings suggest potential therapeutic avenues for developing anti-cancer drugs based on this compound's structure .
Case Study 2: PPARα Activation
Research analyzing urinary biomarkers revealed that treatment with Wy-14,643 significantly elevated levels of 11β-hydroxy derivatives derived from 20-hydroxy compounds. This elevation indicates enhanced PPARα activation, suggesting implications for metabolic disease management .
Propiedades
Fórmula molecular |
C21H30O3 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11-12,15-19,24H,3-10H2,1-2H3/t15-,16-,17-,18+,19?,20-,21-/m0/s1 |
Clave InChI |
HIXLXYQKUSOMDM-FYGMKCHKSA-N |
SMILES |
CC12CCC3C(C1CCC2C(C=O)O)CCC4=CC(=O)CCC34C |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(C=O)O)CCC4=CC(=O)CC[C@]34C |
SMILES canónico |
CC12CCC3C(C1CCC2C(C=O)O)CCC4=CC(=O)CCC34C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















